molecular formula C16H14BrNO3 B13899496 5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one

5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B13899496
M. Wt: 348.19 g/mol
InChI Key: GBEWSOSBUWGIPR-UHFFFAOYSA-N
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Description

5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a bromophenoxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one typically involves the reaction of 4-bromophenol with an appropriate oxazolidinone precursor. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is generally carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The oxazolidinone ring can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as DMF or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Formation of substituted oxazolidinones with various functional groups.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The bromophenoxy group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate
  • 2-(4-Bromophenoxy)ethyl N-(4-methyl-3-nitrophenyl)carbamate
  • 4-((E)-{2-[2-(4-Bromophenoxy)propanoyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the bromophenoxy and phenyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

5-[(4-bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H14BrNO3/c17-12-6-8-14(9-7-12)20-11-15-10-18(16(19)21-15)13-4-2-1-3-5-13/h1-9,15H,10-11H2

InChI Key

GBEWSOSBUWGIPR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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